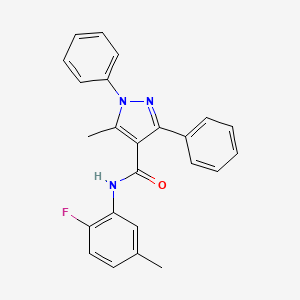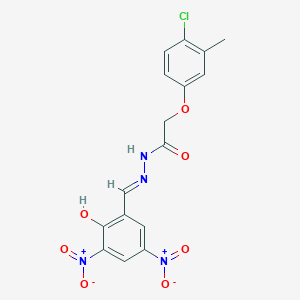
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as FMPP, is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has gained significant attention due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases.
作用機序
FMPP inhibits the activity of COX-2 and FAAH by binding to their active sites. The inhibition of COX-2 results in the reduction of prostaglandin synthesis, which is responsible for the development of inflammation and pain. The inhibition of FAAH results in the increase of endocannabinoid levels, which are responsible for the regulation of various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. FMPP has been found to reduce inflammation, pain, and cancer cell proliferation in animal models. FMPP has also been found to improve neurological function and reduce anxiety and depression in animal models.
実験室実験の利点と制限
FMPP has several advantages and limitations for lab experiments. One advantage is that FMPP is a potent and selective inhibitor of COX-2 and FAAH, which makes it a valuable tool for studying the role of these enzymes in disease development. One limitation is that FMPP has a relatively short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the research on FMPP. One direction is to investigate the potential therapeutic applications of FMPP in the treatment of various diseases, including inflammation, pain, and neurological disorders. Another direction is to develop more potent and selective inhibitors of COX-2 and FAAH based on the structure of FMPP. Additionally, the development of new synthetic methods for the production of FMPP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, FMPP is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has been found to inhibit the activity of COX-2 and FAAH, which are involved in the development of various diseases. FMPP has various biochemical and physiological effects, including the reduction of inflammation, pain, and cancer cell proliferation. FMPP has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
FMPP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-fluoro-5-methylphenylhydrazine with 1,3-diphenyl-1H-pyrazol-5-ol, which results in the formation of 2-fluoro-5-methylphenyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. The second step involves the reaction of the intermediate product with acetic anhydride, which results in the formation of FMPP.
科学的研究の応用
FMPP has potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases. FMPP has been found to be effective in inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the development of inflammation, pain, and cancer. FMPP has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the development of various neurological disorders.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-13-14-20(25)21(15-16)26-24(29)22-17(2)28(19-11-7-4-8-12-19)27-23(22)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBMZHWXKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)